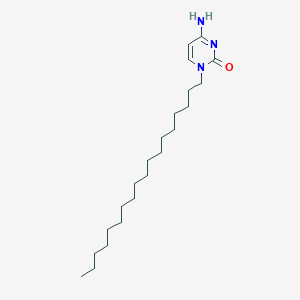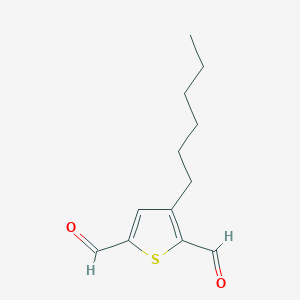![molecular formula C32H36O6 B14274619 1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} CAS No. 134905-23-0](/img/structure/B14274619.png)
1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} is a complex organic compound characterized by its unique structure, which includes three benzene rings connected by an ethane backbone
Métodos De Preparación
The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} typically involves multi-step organic reactions. One common method includes the reaction of ethane-1,1,1-triyl tris(4-hydroxybenzene) with ethylene oxide under controlled conditions to introduce the ethoxy groups. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of advanced materials, such as high-performance plastics and resins, due to its structural stability and reactivity
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} involves its interaction with molecular targets through various pathways:
Comparación Con Compuestos Similares
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} can be compared with similar compounds such as:
1,1,1-Tris(4-hydroxyphenyl)ethane: This compound lacks the ethoxy groups and has different reactivity and applications.
1,1,1-Tris(aminomethyl)ethane: This compound contains amino groups instead of ethoxy groups, leading to different chemical properties and uses.
1,1,1-Tris(pyrid-2-yl)ethane: This compound includes pyridine rings, which confer unique coordination chemistry properties.
The uniqueness of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} lies in its specific structure, which allows for versatile chemical modifications and applications .
Propiedades
Número CAS |
134905-23-0 |
|---|---|
Fórmula molecular |
C32H36O6 |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
1-[1,1-bis[4-(2-ethenoxyethoxy)phenyl]ethyl]-4-(2-ethenoxyethoxy)benzene |
InChI |
InChI=1S/C32H36O6/c1-5-33-20-23-36-29-14-8-26(9-15-29)32(4,27-10-16-30(17-11-27)37-24-21-34-6-2)28-12-18-31(19-13-28)38-25-22-35-7-3/h5-19H,1-3,20-25H2,4H3 |
Clave InChI |
QGZLOSBGYYQRJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OCCOC=C)(C2=CC=C(C=C2)OCCOC=C)C3=CC=C(C=C3)OCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


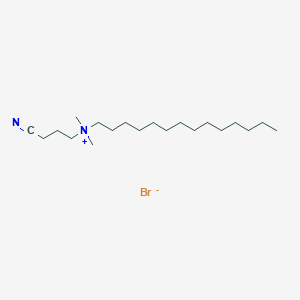
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
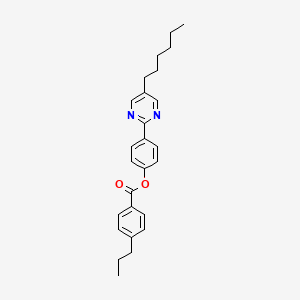

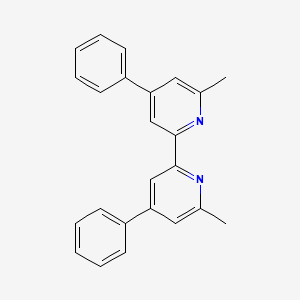

![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
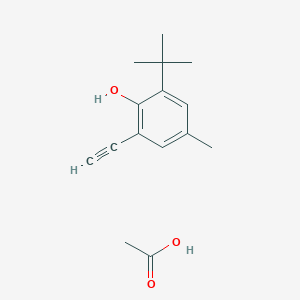
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)
